Ent-toddalolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-toddalolactone is a coumarin derivative obtained from Toddalia asiatica plants. It belongs to the coumarin group and has been studied for its biological activities, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes:: The synthetic routes for Ent-toddalolactone have not been extensively documented. it is primarily isolated from natural sources.
Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Its rarity and natural occurrence limit large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: Ent-toddalolactone can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation reactions.
Reduction: Reduction reactions could modify its structure.
Substitution: Substitution reactions at specific functional groups are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific major products resulting from these reactions would depend on the reaction conditions and the starting material.
Scientific Research Applications
Ent-toddalolactone has drawn interest in several scientific fields:
Chemistry: Researchers explore its reactivity and use it as a model compound.
Biology: It may exhibit biological effects, warranting investigation in cell-based assays.
Medicine: Its anti-cancer properties make it relevant for drug discovery.
Mechanism of Action
The precise mechanism by which Ent-toddalolactone exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Ent-toddalolactone’s uniqueness lies in its natural origin and specific structure. While there are related coumarins, none are identical. Similar compounds include other prenylated coumarins found in natural sources.
Properties
Molecular Formula |
C16H20O6 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1 |
InChI Key |
GLWPLQBQHWYKRK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.